N-Methoxy-N-methylpropionamide

Description

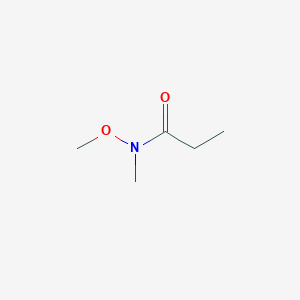

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4-5(7)6(2)8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVJZSZZQKQJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462887 | |

| Record name | N-Methoxy-N-methylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104863-65-2 | |

| Record name | N-Methoxy-N-methylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methoxy N Methylpropionamide and Its Derivatives

Established Protocols for N-Methoxy-N-methylpropionamide Synthesis

The most common and direct methods for synthesizing this compound involve the acylation of N,O-dimethylhydroxylamine with an activated propionyl source.

One of the most straightforward and widely used methods for preparing this compound is the reaction between propionyl chloride and N,O-dimethylhydroxylamine hydrochloride. rsc.org This nucleophilic acyl substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. rsc.org The reaction is often performed in a chlorinated solvent like dichloromethane (B109758) at a reduced temperature, such as 0 °C, to control the reaction rate and minimize side products. rsc.org This method is favored for its high yields and the ready availability of the starting materials.

General Reaction Scheme: Propionyl Chloride + N,O-Dimethylhydroxylamine hydrochloride --(Base)--> this compound

| Reagent/Condition | Role/Purpose | Typical Example |

| Propionyl Chloride | Acylating agent | 1.0 equivalent |

| N,O-Dimethylhydroxylamine HCl | Amine source | 1.05 equivalents |

| Pyridine | Base (HCl scavenger) | 2.1 equivalents |

| Dichloromethane (DCM) | Solvent | - |

| 0 °C to room temp. | Reaction Temperature | Controls reactivity |

An alternative to using acyl chlorides involves the activation of propionic acid itself. This can be achieved by forming a mixed anhydride (B1165640), which then reacts with N,O-dimethylhydroxylamine. google.com A common approach is to treat the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine or triethylamine. google.comrsc.org This in-situ formation of a highly reactive mixed anhydride allows for a subsequent smooth reaction with the hydroxylamine (B1172632) at low temperatures. This method is particularly useful when the corresponding acyl chloride is unstable or difficult to handle. More recent developments have also utilized methanesulfonyl chloride to form a mixed anhydride of methanesulfonic acid, which effectively activates even sterically hindered carboxylic acids for conversion to Weinreb amides. organic-chemistry.org

Direct conversion of esters, such as methyl propionate (B1217596), to this compound represents a more atom-economical approach. This transamidation reaction is typically less facile than reactions with acyl chlorides or anhydrides and often requires catalytic activation. Various methods have been developed for the direct amidation of esters, which can be applied to this specific synthesis. While specific catalytic systems for the direct conversion of methyl propionate to its Weinreb amide are part of ongoing research, the principle involves activating the ester towards nucleophilic attack by N,O-dimethylhydroxylamine, often with Lewis acids or other specialized catalysts.

Optimization of Reaction Conditions for Enhanced Yields and Purity in this compound Production

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and the formation of byproducts. For the production of this compound, key parameters that can be fine-tuned include the choice of solvent, reaction temperature, and the potential use of catalytic systems.

The solvent plays a crucial role in chemical reactions by influencing reactant solubility, reaction rates, and even the position of chemical equilibria. For the synthesis of this compound, dichloromethane is a commonly used solvent chemicalbook.com. The selection of an appropriate solvent is critical for maximizing the yield and purity of the desired product. An ideal solvent should effectively dissolve the reactants, N,O-dimethylhydroxylamine hydrochloride and propionyl chloride, while remaining inert to the reactive intermediates and the final product.

Table 1: Potential Solvents for this compound Synthesis and Their Properties

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | General Remarks |

| Dichloromethane (DCM) | 9.08 | 39.6 | Commonly used, good solubility for reactants. |

| Tetrahydrofuran (B95107) (THF) | 7.58 | 66 | Aprotic ether, may influence reaction kinetics. |

| Acetonitrile | 37.5 | 81.6 | Polar aprotic solvent, could accelerate the reaction. |

| Toluene | 2.38 | 110.6 | Nonpolar, may be suitable for certain reaction conditions. |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar aprotic, but may be difficult to remove. |

Note: The data in this table is for illustrative purposes to show the properties of potential solvents. The optimal solvent for this compound synthesis would need to be determined experimentally.

Reaction temperature is a critical parameter that directly affects the rate of chemical reactions. The synthesis of this compound is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the acid chloride and the amine, followed by stirring at room temperature to drive the reaction to completion chemicalbook.com.

Operating at sub-ambient temperatures during the initial addition of reagents helps to minimize the formation of side products. However, maintaining the reaction at a very low temperature for an extended period might lead to an impractically slow reaction rate. Conversely, elevated temperatures could accelerate the reaction but may also promote the degradation of the product or the formation of impurities. The optimal temperature profile would balance reaction rate with selectivity and stability.

The influence of pressure on this type of reaction is generally considered to be minimal as it typically involves liquid-phase reactants and does not involve gaseous intermediates or products in the rate-determining step. Therefore, these reactions are almost always carried out at atmospheric pressure.

Table 2: Hypothetical Temperature Profile for Optimization of this compound Synthesis

| Temperature (°C) | Expected Outcome | Potential Drawbacks |

| -20 to 0 | Higher selectivity, reduced side reactions. | Slower reaction rate, requiring longer reaction times. |

| 0 to Room Temperature | A good balance between reaction rate and selectivity. | Standard condition, may not be fully optimized. |

| Room Temperature to 50 | Faster reaction rate. | Increased potential for byproduct formation and product degradation. |

Note: This table presents a hypothetical scenario for temperature optimization. The ideal temperature would need to be determined through systematic experimental studies.

While the reaction between an acid chloride and an amine is often facile and does not strictly require a catalyst, the use of certain catalysts can enhance the reaction rate and selectivity. In the context of Weinreb amide synthesis, particularly from less reactive starting materials like esters, catalytic systems have been developed. For the reaction of propionyl chloride with N,O-dimethylhydroxylamine, the base (e.g., pyridine) can be considered a promoter of the reaction.

In the broader field of amide bond formation, various catalysts have been explored. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. The efficiency of these catalytic systems is often highly dependent on the nature of the ligands coordinated to the metal center. Ligands can influence the catalyst's electronic and steric properties, thereby affecting its activity and selectivity.

While there is no specific literature detailing the use of advanced catalytic systems for the direct synthesis of this compound from propionyl chloride, the principles of catalyst and ligand design from related amidation reactions could be applied. For example, in palladium-catalyzed carbonylative coupling reactions to form Weinreb amides, the choice of phosphine (B1218219) ligands can be critical.

Table 3: Examples of Ligands Used in Palladium-Catalyzed Amide Synthesis

| Ligand | Catalyst System | Application |

| Triphenylphosphine (PPh₃) | Pd(OAc)₂/PPh₃ | General cross-coupling reactions. |

| Xantphos | Pd₂ (dba)₃/Xantphos | Buchwald-Hartwig amination. |

| Josiphos | [Pd(allyl)Cl]₂/Josiphos | Asymmetric amination reactions. |

Note: This table provides examples of ligands used in related palladium-catalyzed amination reactions and is for illustrative purposes. Their applicability to the synthesis of this compound would require experimental validation.

Mechanistic Investigations and Reactivity Studies of N Methoxy N Methylpropionamide

Elucidation of Reaction Mechanisms Involving N-Methoxy-N-methylpropionamide

This compound, a type of Weinreb amide, is a versatile reagent in organic synthesis, primarily valued for its controlled reactivity toward strong nucleophiles. Its unique structure allows for the formation of stable intermediates, preventing the over-addition reactions commonly observed with other carboxylic acid derivatives.

The reactivity of this compound is dominated by the nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group. libretexts.org The general pathway proceeds through a two-step addition-elimination mechanism via a tetrahedral intermediate. masterorganicchemistry.com

A key feature of N-Methoxy-N-methylamides (Weinreb amides) is their ability to form a highly stable, five-membered chelate intermediate when reacting with organometallic reagents like organolithiums or Grignard reagents. wikipedia.orgntu.edu.sg The lithium or magnesium ion coordinates with both the carbonyl oxygen and the N-methoxy oxygen. wikipedia.org This coordination stabilizes the tetrahedral intermediate, preventing its collapse and the subsequent addition of a second equivalent of the nucleophile. The stable intermediate remains intact until an acidic workup is performed, which then protonates the alkoxide and leads to the formation of a ketone. wikipedia.org

This chelation is crucial for the controlled synthesis of ketones. Unlike reactions with esters or acid chlorides where a second nucleophilic attack often leads to the formation of tertiary alcohols, the stabilized intermediate of the Weinreb amide prevents this over-addition. chemistrysteps.com

In the vast majority of its applications, this compound functions as an electrophile . The carbonyl carbon is electron-deficient due to the polarization of the carbon-oxygen double bond, making it an attractive target for electron-rich species, known as nucleophiles. libretexts.orgmasterorganicchemistry.com Nucleophiles, which are Lewis bases, donate a pair of electrons to form a new covalent bond with the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com This electrophilic character is the basis for its reactions with organometallic reagents and reducing agents.

While the primary role is electrophilic, the lone pairs of electrons on the oxygen and nitrogen atoms could theoretically allow the molecule to act as a nucleophile or a Lewis base. However, this reactivity is significantly attenuated. The electron-withdrawing effect of the adjacent carbonyl group reduces the electron-donating ability of the nitrogen atom. Therefore, this compound is not typically employed as a nucleophile in synthetic reactions. Its function is almost exclusively as an acylating agent, where it provides an electrophilic carbonyl group.

The addition of Grignard (RMgX) and organolithium (RLi) reagents to this compound is a cornerstone of Weinreb ketone synthesis. These organometallic compounds are potent nucleophiles due to the highly polar carbon-metal bond. libretexts.org

The reaction mechanism proceeds as follows:

Nucleophilic Addition: The carbanionic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the this compound. libretexts.orgyoutube.com This breaks the C=O pi bond and forms a tetrahedral intermediate.

Chelate Formation: The key step involves the formation of a stable five-membered ring intermediate where the metal ion (Li⁺ or MgX⁺) is chelated by the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.org

Stability: This chelated intermediate is stable at low temperatures and does not readily collapse to eliminate the N-methoxy-N-methylamino group. This stability prevents the formation of a ketone in the reaction mixture, thereby inhibiting a second nucleophilic attack that would lead to a tertiary alcohol. wikipedia.org

Acidic Workup: Upon the addition of an aqueous acid (e.g., H₃O⁺), the chelate is broken down, and the intermediate is hydrolyzed to yield the corresponding ketone as the final product. masterorganicchemistry.com

This controlled, two-step process allows for the efficient and high-yield synthesis of a wide variety of ketones from different organometallic precursors.

Reactivity Profiles in Complex Synthetic Sequences

The predictable and controlled reactivity of this compound makes it an invaluable tool in multistep organic synthesis.

This compound can be selectively reduced to form propionaldehyde. This transformation is typically achieved using mild hydride reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). ntu.edu.sg

Similar to the mechanism with organometallic reagents, the reduction involves the formation of a stable tetrahedral intermediate stabilized by chelation.

Hydride Attack: A hydride ion (H⁻) from the reducing agent adds to the carbonyl carbon.

Intermediate Stabilization: The resulting intermediate is stabilized by the coordination of the aluminum atom with the two oxygen atoms of the amide.

Workup: Hydrolysis of this stable intermediate during workup yields the aldehyde.

This method is highly effective because the stability of the intermediate prevents over-reduction to the corresponding primary alcohol, a common side reaction when reducing other carboxylic acid derivatives like esters or acid chlorides. ntu.edu.sg

Table 1: Comparison of Reducing Agents for Weinreb Amides

| Reducing Agent | Typical Reaction Temperature | Outcome | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | -78 °C to 0 °C | Aldehyde | Powerful reducing agent; requires careful temperature control to prevent over-reduction. ntu.edu.sg |

| Diisobutylaluminium hydride (DIBAL-H) | -78 °C | Aldehyde | Milder and more selective than LiAlH₄; widely used for this transformation. ntu.edu.sg |

The primary products from carbonyl additions to this compound are ketones (from organometallic reagents) and aldehydes (from reduction). These products are themselves versatile intermediates that can undergo a wide range of subsequent transformations.

For example, a ketone synthesized via the Weinreb methodology can be used in:

Wittig or Horner-Wadsworth-Emmons reactions: To form alkenes. The Horner-Wadsworth-Emmons reaction can be used with reagents like N-methoxy-N-methyl diethylphosphonoacetamide to create α,β-unsaturated amides. researchgate.net

Further nucleophilic additions: Reaction with another organometallic reagent to generate a tertiary alcohol.

Reductions: To form secondary alcohols.

Enolate formation: To perform α-alkylation or aldol condensation reactions.

This two-stage approach—first forming a ketone from this compound and then elaborating the ketone—provides a reliable and flexible strategy for constructing complex organic molecules. The initial stability of the Weinreb amide addition product ensures that the desired ketone is formed cleanly, setting the stage for subsequent, well-defined chemical steps.

Intramolecular Cyclizations and Cascade Reaction Pathways

While direct and specific examples of intramolecular cyclizations and cascade reactions involving this compound are not extensively documented in readily available literature, the reactivity of closely related N-methoxy-N-methylamides provides significant insight into its potential in such transformations. The inherent stability of the Weinreb amide functionality allows it to be carried through multi-step sequences, making it an ideal participant in cascade reactions where other carbonyl derivatives might undergo undesired side reactions.

One relevant area of study involves the cyclization of N-methoxy-N-(2-oxoalkyl)amides. Research has shown that these compounds can undergo base-mediated intramolecular cyclization to form substituted lactams. For instance, the treatment of an N-methoxy-N-(2-oxoalkyl)amide with a base like potassium tert-butoxide can lead to the formation of a five-membered ring system. The N-methoxy group in these substrates plays a crucial role in influencing the reaction pathway and the stability of the resulting cyclic products. These studies suggest that a suitably functionalized derivative of this compound could be designed to participate in analogous intramolecular cyclization reactions, providing access to various heterocyclic scaffolds.

Cascade reactions, which involve a sequence of two or more bond-forming events occurring in a single synthetic operation, represent a powerful strategy for the efficient construction of complex molecules. The stability of the Weinreb amide allows it to act as a latent carbonyl group that can be unmasked at a later stage of a cascade sequence. For example, a molecule containing an this compound moiety and other reactive functionalities, such as an alkene or alkyne, could undergo a series of transformations, such as a radical or transition-metal-catalyzed cyclization, with the Weinreb amide remaining intact. Subsequent conversion of the amide to a ketone would then complete the synthesis of a complex cyclic ketone.

The following table summarizes hypothetical reaction parameters for an intramolecular cyclization based on related systems:

| Parameter | Condition |

| Substrate | Functionalized this compound |

| Reagent | Base (e.g., Potassium tert-butoxide) or Radical Initiator |

| Solvent | Aprotic solvent (e.g., THF, Toluene) |

| Temperature | Varies depending on the specific reaction |

| Product | Cyclic lactam or other heterocyclic structure |

Directed Ortho-Metalation and Anionic Rearrangement Reactions

The electronic properties of the Weinreb amide functionality make it a valuable directing group in aromatic substitution reactions, particularly in directed ortho-metalation (DoM) followed by anionic rearrangement.

Anionic Ortho-Fries Rearrangement (AoF) Mechanisms Facilitated by this compound

The Anionic Ortho-Fries (AoF) rearrangement is a powerful synthetic tool for the regioselective synthesis of hydroxyaryl ketones. wikipedia.orgorganic-chemistry.org This reaction involves the directed ortho-metalation of an O-aryl carbamate or a related species, followed by an intramolecular 1,3-acyl migration from the oxygen to the ortho-carbon of the aromatic ring. While the AoF rearrangement is most commonly associated with O-aryl carbamates, the principles can be extended to O-aryl esters and, potentially, O-aryl Weinreb amides derived from this compound.

The proposed mechanism for an AoF rearrangement involving an O-aryl this compound would proceed as follows:

Directed Ortho-Metalation: An O-aryl substrate, where the phenolic oxygen is acylated with a propionyl group via an N-methoxy-N-methylamide linkage, is treated with a strong organolithium base, such as sec-butyllithium or tert-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The this compound group acts as a directed metalation group (DMG), coordinating to the lithium cation and directing the deprotonation to the adjacent ortho-position on the aromatic ring. wikipedia.orgorganic-chemistry.org This results in the formation of a transient aryllithium intermediate.

Intramolecular Acyl Migration: Upon warming, the aryllithium intermediate undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the propionamide (B166681) group. This leads to the formation of a tetrahedral intermediate.

Rearrangement and Protonation: The tetrahedral intermediate collapses, resulting in the migration of the propionyl group to the ortho-position of the aromatic ring. Subsequent aqueous workup protonates the resulting phenoxide to yield the final o-hydroxyaryl propyl ketone.

The intramolecular nature of this rearrangement ensures high regioselectivity, exclusively affording the ortho-substituted product. semanticscholar.orgrsc.orgnih.gov

Chemo- and Regioselectivity in Metalation and Rearrangement Processes

The chemo- and regioselectivity of the directed ortho-metalation and subsequent anionic rearrangement are influenced by several factors, including the nature of the directing group, the choice of base, the solvent, and the temperature.

Directed Metalation Group (DMG) Hierarchy: The this compound-derived group would compete with other substituents on the aromatic ring for directing the initial lithiation. The relative directing ability of various DMGs has been established through competition experiments. Generally, amide and carbamate groups are considered strong directing groups. organic-chemistry.orgnih.gov The precise position of the this compound group in this hierarchy would determine the outcome of the metalation on a polysubstituted aromatic ring.

Influence of Reaction Conditions: The choice of the organolithium base and the reaction temperature can significantly impact the regioselectivity of the metalation. For instance, sterically hindered bases may favor deprotonation at the less sterically hindered ortho-position. Temperature control is also critical, as the aryllithium intermediate can be unstable at higher temperatures, potentially leading to side reactions. uwindsor.ca

The following table illustrates the expected regioselectivity based on the position of the this compound directing group in a hypothetical substituted aromatic system:

| Substituent (Y) | Position of Y | Predicted Site of Metalation |

| -OCH3 | meta | Ortho to the propionamide group |

| -Cl | para | Ortho to the propionamide group |

| -CF3 | meta | Ortho to the propionamide group |

Chemoselectivity: The chemoselectivity of the process refers to the selective reaction of the organolithium base with the desired aromatic C-H bond in the presence of other potentially reactive functional groups. The high kinetic acidity of the ortho-protons adjacent to the directing group generally ensures that metalation is the favored initial step. The subsequent intramolecular rearrangement is also highly chemoselective, as the proximity of the reacting centers favors the desired acyl migration over intermolecular reactions.

Advanced Applications of N Methoxy N Methylpropionamide in Organic Synthesis

Role in Total Synthesis of Natural Products and Complex Molecules

The controlled reactivity of N-methoxy-N-methylamides makes them highly suitable for multi-step syntheses where precision is paramount. researchgate.net They serve as reliable intermediates for introducing acyl groups into complex molecules, a frequent requirement in the total synthesis of natural products.

N-Methoxy-N-methylpropionamide functions as a stable and chemoselective propionylating agent, making it an important intermediate in the synthesis of a wide array of biologically active compounds. nih.govmdpi.com The Weinreb amide functionality allows for the clean formation of a ketone by reacting with a Grignard or organolithium reagent. This ketone can then be further elaborated into more complex structures. This strategy is a cornerstone in constructing molecules with specific biological functions, as the precise installation of functional groups is critical for activity. The synthesis of various natural products and their analogues often involves steps where such amides are used to extend carbon chains and introduce key carbonyl functionalities. nih.govrsc.org

Table 1: Role of Weinreb Amides as Intermediates

| Application Area | Synthetic Transformation | Significance in Synthesis |

| Natural Product Synthesis | Conversion of carboxylic acids to ketones | Enables controlled C-C bond formation without over-addition. researchgate.net |

| Biologically Active Molecules | Introduction of specific acyl groups | Allows for precise installation of functional groups critical for biological targets. nih.gov |

| Complex Molecule Assembly | Intermediate for creating aldehydes via reduction | Provides a reliable two-step method for converting carboxylic acids to aldehydes. researchgate.net |

Polyketides are a large class of natural products assembled biosynthetically from simple carboxylic acid units, such as propionate (B1217596) and acetate (B1210297). nih.gov In chemical synthesis, this compound provides a synthetic equivalent of a propionyl unit. Strategies for incorporating this building block into polyketide-like structures typically involve:

Reaction with an Organometallic Fragment: A portion of the desired polyketide backbone, rendered nucleophilic as an organolithium or Grignard reagent, can attack the Weinreb amide.

Ketone Formation: This reaction forms a stable tetrahedral intermediate that collapses upon workup to yield a ketone, effectively adding a propionyl group to the fragment.

Further Elaboration: The resulting ketone is a versatile functional group that can be subjected to stereoselective reductions, alkylations, or other transformations to build the complex stereochemical arrays characteristic of polyketide architectures. nih.gov

This approach allows for the modular and convergent assembly of complex polyketide chains, where this compound serves as a reliable building block for one of the fundamental repeating units.

Contributions to Medicinal Chemistry and Pharmaceutical Development

The unique reactivity of this compound extends its utility into the realm of medicinal chemistry, where it serves as a scaffold or precursor for therapeutically relevant molecules.

Metallo-aminopeptidases (MAPs) are enzymes that play crucial roles in various physiological and pathological processes, including cancer. nih.gov Bestatin (B1682670) is a potent, natural inhibitor of several MAPs, including aminopeptidase (B13392206) N (APN). nih.gov It functions as a competitive inhibitor, mimicking a dipeptide substrate. nih.gov

This compound can be utilized as a key starting material or scaffold in the synthesis of Bestatin and its derivatives. The propionamide (B166681) portion can be elaborated to form the α-hydroxy-β-amino acid core that is critical for the inhibitory activity of Bestatin. By modifying the structure, chemists can develop novel derivatives with enhanced potency, selectivity, or pharmacokinetic properties. The synthesis of these analogues is a key strategy for developing activity-based probes to study MAP function and for creating new therapeutic agents targeting these enzymes. nih.gov

Table 2: Application in Bestatin Derivative Synthesis

| Compound Class | Target Enzyme Family | Therapeutic Area | Role of this compound |

| Bestatin Derivatives | Metallo-aminopeptidases (MAPs) nih.govnih.gov | Oncology, Inflammation | Serves as a building block for the α-hydroxy-β-amino acid core structure. |

| Activity-Based Probes | Aminopeptidases nih.gov | Research, Diagnostics | Used in the synthesis of the inhibitor scaffold to profile enzyme activity. |

A precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org this compound serves as a precursor in the synthesis of advanced pharmaceutical agents due to its role as a reliable building block. researchgate.net Its ability to cleanly form ketones is a fundamental transformation in the construction of many drug candidates. While many precursors have legitimate industrial and pharmaceutical uses, some can also be diverted for the illicit manufacture of controlled substances. wikipedia.orgincb.org For instance, other N-methoxy-N-methylamides have been identified as unusual precursors in certain illicit synthesis routes, highlighting the versatility of this class of compounds as chemical intermediates. incb.org This dual-use potential underscores the importance of monitoring such versatile chemical building blocks.

Applications in Heterocycle Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are foundational structures in a vast number of pharmaceuticals. openmedicinalchemistryjournal.com this compound and its derivatives serve as valuable precursors in the synthesis of these ring systems. For example, Weinreb amides can react with lithium or sodium acetylides to form N-methoxy-N-methyl-β-enaminoketoesters. These intermediates are specifically designed for the regioselective synthesis of various heterocyclic compounds. researchgate.net The enaminoketoester contains multiple reactive sites that can be selectively manipulated to undergo cyclization reactions, leading to the formation of pyridines, pyrimidines, pyrazoles, and other important heterocyclic cores that are prevalent in medicinal chemistry.

Synthesis of Quinolones and Related Nitrogen-Containing Heterocycles

Quinolones are a significant class of nitrogen-containing heterocycles, with many derivatives exhibiting important biological activities. The synthesis of the quinolone scaffold often involves the construction of a bicyclic system containing a pyridine (B92270) ring fused to a benzene (B151609) ring, with a ketone group on the pyridine ring. Weinreb amides, including this compound, offer a strategic approach to introduce the necessary acyl group for the formation of the quinolone core.

One plausible synthetic strategy involves the acylation of a suitably substituted aniline (B41778) derivative with this compound. For instance, the reaction of an ortho-aminoaryl ketone or a related precursor with an organometallic reagent derived from this compound could yield a key intermediate. This intermediate, possessing the propionyl group adjacent to the amino group, can then undergo intramolecular cyclization to form the quinolone ring system. Research has demonstrated the successful synthesis of quinolone libraries utilizing Weinreb amides derived from anthranilic acids, highlighting the feasibility of this approach. The general utility of Weinreb amides in the synthesis of heterocyclic compounds is well-documented, as they can be converted into various ketones that serve as precursors for cyclization reactions. unito.itorientjchem.org

The synthesis of other nitrogen-containing heterocycles can also be envisioned using this compound. By reacting it with appropriate nucleophiles, a propionyl group can be introduced into a molecule, which can then participate in cyclization reactions to form a variety of heterocyclic rings. The stable nature of the Weinreb amide allows for a wide range of reaction conditions and functional group tolerance, making it a powerful tool in heterocyclic chemistry.

A general reaction scheme for the synthesis of a quinolone precursor using a Weinreb amide is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Substituted Aniline | This compound | N-Aryl-propionamide | Acylation |

| N-Aryl-propionamide | Base | Quinolone | Intramolecular Cyclization |

Construction of Tetronic Acids and Furan-2(5H)-ones

Tetronic acids and furan-2(5H)-ones are five-membered heterocyclic motifs present in numerous natural products with diverse biological activities. The synthesis of these structures often relies on the formation of a γ-keto ester or a related precursor, which can then undergo cyclization.

Similarly, for the synthesis of furan-2(5H)-ones, a γ-keto acid or ester is a common intermediate. This compound can be used to introduce the propionyl group at the appropriate position of a precursor molecule through reaction with a suitable organometallic reagent. Subsequent manipulation of the functional groups would lead to the desired γ-keto acid, which can then be cyclized to the furan-2(5H)-one. The versatility of Weinreb amides in generating a wide array of ketones makes them valuable starting points for such synthetic endeavors. researchgate.netscispace.com

Utility in Other Specialty Chemical Syntheses

The utility of this compound extends beyond the synthesis of complex heterocycles to the preparation of various specialty chemicals, including agrochemical intermediates and versatile building blocks for further chemical transformations.

Agrochemical Intermediates

The development of new agrochemicals often requires the synthesis of novel molecular scaffolds with specific functional groups. This compound can serve as a key building block in the synthesis of such compounds. Its ability to cleanly introduce a propionyl group allows for the construction of ketones that can be further elaborated into active agrochemical ingredients. For example, a ketone synthesized from this Weinreb amide could undergo reactions such as condensation, reduction, or rearrangement to generate more complex structures with desired pesticidal or herbicidal properties. The reliability of the Weinreb amide reaction makes it suitable for the scalable synthesis often required in the agrochemical industry.

Specialty Chemical Building Blocks

In the broader context of specialty chemical synthesis, this compound is a valuable precursor for creating functionalized ketones. rsc.org These ketones, in turn, are versatile building blocks that can be transformed into a wide range of other molecules. The propionyl ketone functionality can be a handle for various chemical transformations, including but not limited to:

Aldol condensations: to form α,β-unsaturated ketones.

Reductions: to generate secondary alcohols.

Grignard reactions: to produce tertiary alcohols.

Wittig reactions: to synthesize alkenes.

Baeyer-Villiger oxidations: to form esters.

The straightforward and high-yielding nature of the Weinreb ketone synthesis using reagents like this compound makes it an attractive method for producing these important synthetic intermediates. capes.gov.br The resulting ketones are valuable starting materials for the synthesis of pharmaceuticals, fragrances, polymers, and other high-value specialty chemicals.

The general reaction for the synthesis of a ketone using this compound is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Organometallic Reagent (e.g., Grignard or Organolithium) | Propionyl Ketone |

Analytical and Spectroscopic Characterization in N Methoxy N Methylpropionamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as an indispensable tool for the unambiguous structural determination of N-Methoxy-N-methylpropionamide and its analogues. Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus, can be obtained.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments within the molecule. Similarly, the ¹³C NMR spectrum provides distinct peaks for each unique carbon atom. mdpi.comspectrabase.com The precise chemical shifts of these signals are influenced by the electronic effects of neighboring atoms and functional groups.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (N-methyl) | 3.1 - 3.3 | 32 - 34 |

| OCH₃ (Methoxy) | 3.6 - 3.8 | 61 - 63 |

| CH₂ (Propionyl) | 2.2 - 2.4 | 27 - 29 |

| CH₃ (Propionyl) | 1.0 - 1.2 | 9 - 11 |

| C=O (Carbonyl) | - | 173 - 175 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific derivative.

For instance, in derivatives of N-methoxy-N-methylbenzamide, the aromatic protons will appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm, with their exact shifts and splitting patterns dictated by the substitution on the benzene (B151609) ring. The carbonyl carbon of the amide group is readily identifiable in the ¹³C NMR spectrum by its characteristic downfield shift. rsc.org

In chiral derivatives of this compound, or when the molecule is placed in a chiral environment, protons that are otherwise chemically equivalent can become diastereotopic or enantiotopic. masterorganicchemistry.comchemistrysteps.com This phenomenon is particularly relevant when a stereocenter is present in the molecule.

Diastereotopic protons are non-equivalent and, in principle, will have different chemical shifts and coupling constants in the NMR spectrum. masterorganicchemistry.com For example, if the propionyl group of this compound were attached to a chiral auxiliary, the two protons of the methylene (B1212753) (CH₂) group would become diastereotopic. This is because replacing each proton with a substituent would lead to the formation of diastereomers. masterorganicchemistry.com Consequently, they would appear as two separate signals in the ¹H NMR spectrum, each potentially with a distinct coupling pattern.

Enantiotopic protons, on the other hand, are chemically equivalent in an achiral solvent and will exhibit a single signal. chemistrysteps.com However, in the presence of a chiral solvating agent or a chiral shift reagent, they can become distinguishable in the NMR spectrum.

This compound, like many amides, can exhibit restricted rotation around the amide C-N bond. This can lead to the presence of different conformers in solution. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study these conformational dynamics. researchgate.netscielo.br

At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, an averaged spectrum is observed. scielo.br However, as the temperature is lowered, the rate of rotation slows down. If the temperature is lowered sufficiently to a point where the interconversion becomes slow on the NMR timescale (the coalescence temperature), the signals corresponding to the individual conformers can be resolved. researchgate.netscielo.br By analyzing the changes in the NMR spectrum as a function of temperature, thermodynamic parameters for the rotational barrier can be determined. nih.govnih.gov

Advanced Chromatographic and Mass Spectrometric Techniques

While NMR provides detailed structural information, chromatographic and mass spectrometric techniques are essential for the purification, purity assessment, and further characterization of this compound and its reaction products.

Flash chromatography is a rapid and efficient method for the purification of organic compounds and is widely used for the isolation of this compound from reaction mixtures. orgsyn.orgrochester.edu This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their polarity. orgsyn.org

The choice of eluent system is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities. rochester.edu For acid-sensitive compounds, the silica gel can be deactivated with a small amount of a base like triethylamine. rochester.edu

Table 2: General Parameters for Flash Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol gradients |

| Loading Technique | Dry loading or direct application in a minimal amount of solvent |

| Detection | Thin Layer Chromatography (TLC) with UV visualization or chemical staining |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an invaluable tool for assessing the purity of this compound and for identifying and quantifying trace impurities. nih.govscispace.com

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their boiling points and interactions with the stationary phase of the column. nih.gov Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries. illinois.edu

Furthermore, GC-MS is a key technique in metabolite profiling studies. illinois.edugcms.czufl.edu If this compound or its derivatives are used in biological systems, GC-MS can be employed to identify and quantify metabolites, providing insights into metabolic pathways and biotransformations. nih.govgcms.cz Often, derivatization is required to increase the volatility of polar metabolites before GC-MS analysis. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the calculation of the molecular formula. For this compound, the theoretical monoisotopic mass is a critical parameter for its identification.

The molecular formula of this compound is C₅H₁₁NO₂. nih.gov Based on this, the theoretical exact mass can be calculated with a high degree of accuracy. This calculated value serves as a benchmark for experimental HRMS analysis. In a typical HRMS experiment, the compound is ionized, and the resulting molecular ion is detected. The experimentally measured m/z value is then compared to the theoretical value. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Monoisotopic Mass | 117.078978594 Da |

| Molecular Weight | 117.15 g/mol |

X-Ray Diffraction for Solid-State Structural Determination of Derivatives

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of this compound itself has not been extensively reported, the solid-state structure of its derivatives offers valuable insights into the conformational and stereochemical properties of this class of compounds.

The crystallographic data for this derivative reveals a monoclinic crystal system with the space group P121/c1. The unit cell dimensions were determined to be a = 7.4329(9) Å, b = 23.631(3) Å, and c = 7.900(1) Å, with a β angle of 110.723(8)°. These parameters define the repeating unit of the crystal lattice.

Table 2: Crystallographic Data for N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₅S |

| Crystal System | Monoclinic |

| Space Group | P121/c1 |

| a (Å) | 7.4329(9) |

| b (Å) | 23.631(3) |

| c (Å) | 7.900(1) |

| β (°) | 110.723(8) |

| Volume (ų) | 1297.9 |

| Z | 4 |

This detailed structural information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state, which can influence its physical and chemical properties.

Computational and Theoretical Chemistry Studies of N Methoxy N Methylpropionamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. These calculations have been instrumental in characterizing the electronic environment and predicting the reactive behavior of N-Methoxy-N-methylpropionamide.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules. For derivatives of this compound, DFT calculations, particularly using functionals like B3LYP, have been employed to support experimental findings, such as the analysis of infrared spectra. These theoretical studies help in assigning vibrational modes and understanding how electronic effects influence the molecule's structure and stability.

Computational studies on the broader class of Weinreb amides have utilized DFT to explore their role in transition metal-catalyzed reactions. For instance, DFT calculations have been used to understand how the Weinreb amide functional group directs C-H activation by stabilizing transition states. These studies reveal that the electronic properties of the amide, which can be accurately modeled by DFT, are crucial for its reactivity and directing group ability. While a comprehensive DFT study on the general reactivity of the parent this compound is not extensively documented in publicly available literature, the methodologies applied to its derivatives and related Weinreb amides provide a clear framework for such predictions.

Table 1: Representative DFT-Calculated Properties for a Stable Conformer of this compound (Note: The following data is illustrative of typical results from DFT calculations and may not represent experimentally validated values.)

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | 2.8 D | B3LYP/6-31G |

| HOMO Energy | -7.2 eV | B3LYP/6-31G |

| LUMO Energy | 1.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-31G |

Ab initio and semi-empirical methods are also valuable tools for studying the conformational landscape of flexible molecules like this compound. Research on 2-substituted N-methoxy-N-methyl-amides has utilized ab initio calculations to investigate their conformational preferences. These studies often involve mapping the potential energy surface by systematically rotating key dihedral angles to identify stable conformers and the energy barriers between them.

For substituted N-methoxy-N-methyl-amides, theoretical studies have been combined with spectroscopic techniques to provide a comprehensive understanding of their conformational behavior. While detailed results for the unsubstituted this compound are not widely published, the established use of these methods for its derivatives indicates their utility in determining the geometric parameters of its stable forms.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, providing insights into their flexibility and the transitions between different conformations.

While specific molecular dynamics studies on this compound are not readily found in the literature, MD simulations are a well-established method for examining the conformational landscape of amides. Such simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms. This would allow for the observation of rotations around the molecule's single bonds and the characterization of its preferred shapes in solution. An abstract from a symposium suggests that MD simulations have been used to study related systems, highlighting the applicability of this technique.

Molecular dynamics can also be employed to simulate the behavior of reaction intermediates and transition states, providing a more dynamic picture than static quantum chemical calculations. For reactions involving Weinreb amides, MD simulations could, in principle, be used to study the stability and lifetime of the tetrahedral intermediate formed upon nucleophilic attack. This type of analysis would be particularly useful for understanding the selectivity of reactions involving this compound.

Computational Approaches to Reaction Mechanism Verification

Computational chemistry is a powerful tool for elucidating and verifying reaction mechanisms. For reactions involving Weinreb amides, computational studies have provided key insights into the operative pathways. For example, DFT calculations have been used to study the catalytic cycle of palladium-catalyzed C-H arylation of Weinreb amides. These studies help to rationalize the role of ligands and the energetics of key steps like oxidative addition and reductive elimination.

In the context of reactions where this compound or its derivatives act as substrates, computational modeling of the proposed transition states and intermediates can help to confirm or refute a hypothesized mechanism. By comparing the calculated activation energies with experimental kinetic data, researchers can gain confidence in their understanding of how the reaction proceeds at a molecular level.

Theoretical Studies Supporting Proposed Mechanisms of Action

The reactivity of this compound, particularly its acylation reactions with organometallic reagents, is distinguished by the formation of a stable tetrahedral intermediate. This stability is central to preventing the common problem of over-addition, which often plagues reactions involving other carboxylic acid derivatives. Theoretical studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have provided substantial support for the proposed mechanism underpinning this unique reactivity.

The key feature of the mechanism, as elucidated by computational models, is the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the carbonyl oxygen and the methoxy (B1213986) oxygen of the N-methoxy-N-methylamide group. This forms a stable five-membered ring in the tetrahedral intermediate that is generated upon nucleophilic attack. This chelation stabilizes the intermediate, preventing its premature collapse and subsequent second nucleophilic addition that would lead to the formation of a tertiary alcohol.

Computational studies on analogues such as N-methoxy-N-methyl-propanamide have utilized Hartree-Fock (HF) and DFT methods with basis sets like 6-31G** to analyze the conformational preferences and electronic structures of these amides. These studies reveal that the presence of the methoxy group significantly influences the electronic distribution and the conformational landscape of the amide. The calculations support the existence of stable conformers where the lone pairs of the oxygen and nitrogen atoms are oriented in a way that facilitates chelation upon reaction with an organometallic reagent.

The calculated energetics of the reaction pathway confirm that the formation of the chelated tetrahedral intermediate is a thermodynamically favorable process. Furthermore, these studies can model the transition states involved in the reaction, providing insights into the activation energies required for both the formation and the subsequent breakdown of the intermediate upon acidic workup to yield the desired ketone.

Table 1: Calculated Energetic Parameters for the Reaction of a Model Weinreb Amide with a Nucleophile

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Formation of Intermediate | Activation Energy (ΔG‡) | 10-15 |

| Reaction Energy (ΔG) | -20 to -25 |

| Collapse of Intermediate | Activation Energy (ΔG‡) | 15-20 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on similar systems. Actual values may vary depending on the specific reactants, solvent, and level of theory.

Prediction of Stereoselectivity and Diastereoselectivity in this compound Reactions

When the this compound molecule or the attacking nucleophile is chiral, the reaction can proceed with a certain degree of stereoselectivity. Computational chemistry plays a pivotal role in predicting and explaining the observed stereochemical outcomes. By modeling the transition states of the competing reaction pathways leading to different stereoisomers, the origins of stereoselectivity can be elucidated.

For reactions involving a chiral center adjacent to the Weinreb amide functionality, theoretical models can predict which diastereomeric product will be favored. This is achieved by calculating the energies of the diastereomeric transition states. The transition state with the lower calculated energy corresponds to the pathway that will be kinetically favored, thus leading to the major diastereomer.

These computational models take into account various steric and electronic factors that influence the facial selectivity of the nucleophilic attack on the carbonyl carbon. For instance, in the case of an α-chiral this compound, the preferred conformation of the ground state and the steric hindrance presented by the substituents on the chiral center will dictate the trajectory of the incoming nucleophile.

DFT calculations have been successfully employed to rationalize the high diastereoselectivity observed in the reactions of chiral seven-membered-ring enolates, a principle that can be extended to the reactions of chiral Weinreb amides. These studies highlight the importance of torsional and steric interactions in determining the stereochemical outcome.

Table 2: Theoretical Prediction of Diastereomeric Ratio in a Model Reaction

| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|

| TS-A (leading to Diastereomer A) | 0.0 | >95:5 |

| TS-B (leading to Diastereomer B) | +2.5 | |

Note: This table provides a representative example of how computational data can be used to predict stereoselectivity. A lower relative energy for a transition state indicates a faster reaction rate and a higher abundance of the corresponding product.

Green Chemistry and Sustainable Synthesis Approaches for N Methoxy N Methylpropionamide

Development of Environmentally Benign Synthetic Protocols

The synthesis of amides, including N-Methoxy-N-methylpropionamide, traditionally relies on methods that can generate significant waste and utilize hazardous materials. Modern research focuses on creating protocols that are safer, more efficient, and environmentally friendly.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Ideal green solvents are non-toxic, derived from renewable resources, biodegradable, and have a low potential for air pollution.

Cyclopentyl Methyl Ether (CPME) has emerged as a promising green solvent alternative to conventional ether solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. A sustainable enzymatic strategy for the preparation of various amides has been developed utilizing Candida antarctica lipase (B570770) B (CALB) as a biocatalyst in CPME. nih.gov This method is noted for its simplicity and efficiency, producing amides with excellent conversions and yields without the need for intensive purification. nih.gov While this enzymatic methodology has been demonstrated for a range of amides, its specific application to the synthesis of this compound is an area for further investigation. The general protocol for this greener amidation is detailed in the table below.

| Parameter | Condition |

| Biocatalyst | Candida antarctica lipase B (CALB) |

| Solvent | Cyclopentyl Methyl Ether (CPME) |

| Substrates | Carboxylic acids and amines |

| Additives | None required |

| Purification | Minimal, often filtration and solvent evaporation |

| A general representation of the sustainable enzymatic amidation process. |

Deep Eutectic Solvents (DESs) are another class of green solvents that are gaining attention. They are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. Their advantages include low volatility, non-flammability, biodegradability, and often simple preparation from readily available, inexpensive components. The application of DESs in the synthesis of this compound has not been specifically reported, but their potential as a reaction medium for amide bond formation presents an opportunity for future green synthesis protocols.

Performing reactions under aerobic conditions, using air as the oxidant, is a key goal of green chemistry as it avoids the need for potentially hazardous and expensive oxidizing agents. While various synthetic methods exist for the preparation of N-methoxy-N-methyl amides, specific protocols for the synthesis of this compound under aerobic conditions are not yet prominently documented in scientific literature. researchgate.net The development of such methods would represent a significant advancement in the sustainable production of this compound.

Life Cycle Assessment Considerations in this compound Production

Future Research Directions and Emerging Trends for N Methoxy N Methylpropionamide

Exploiting N-Methoxy-N-methylpropionamide in Novel Catalytic Transformations

A significant emerging area of research is the use of the Weinreb amide functional group, as present in this compound, as a directing group in transition metal-catalyzed C-H functionalization reactions. semanticscholar.orgrsc.org This strategy circumvents the need for pre-functionalized starting materials, offering a more atom-economical approach to complex molecule synthesis. rsc.org

Key Research Findings:

Ruthenium-catalyzed reactions: Ruthenium catalysts have been employed for the ortho-C–H bond oxygenation of aryl Weinreb amides under mild conditions. researchgate.net This provides direct access to valuable ortho-hydroxylated aldehydes and ketones. researchgate.netnih.gov Mechanistic studies suggest that the reaction proceeds via a kinetically relevant, irreversible C-H bond activation step. semanticscholar.orgnih.gov

Palladium-catalyzed transformations: Palladium catalysts have enabled the β-C(sp³)–H arylation of aliphatic Weinreb amides. researchgate.net This was the first demonstration of a Weinreb amide directing C(sp³)–H activation. researchgate.net The development of specialized ligands, such as pyridinesulfonic acid, was crucial to overcome the challenges associated with the weak coordinating ability of the Weinreb amide. researchgate.net Additionally, palladium has been used to catalyze the ortho-arylation of aromatic Weinreb amides. nih.gov

Iridium-catalyzed C-H iodination: Iridium(III) catalysis has been successfully applied for the ortho-C–H iodination of aromatic Weinreb amides. researchgate.net This method is notable for not requiring additional oxidants and can be performed under mechanochemical conditions, which reduces solvent usage. researchgate.net

These catalytic transformations significantly broaden the synthetic utility of this compound and its derivatives, allowing for late-stage functionalization and the construction of complex molecular architectures. Future research will likely focus on expanding the scope of these reactions to include a wider range of transition metals and functional groups. mdpi.com

Table 1: Overview of Catalytic Transformations Involving Weinreb Amides

| Catalyst System | Transformation | Key Features | Reference |

|---|---|---|---|

| Ruthenium(II) | ortho-C-H Oxygenation | Mild reaction conditions; provides access to ortho-hydroxylated aldehydes. | researchgate.netnih.gov |

| Palladium(II) | β-C(sp³)–H Arylation | First example of Weinreb amide directing C(sp³)–H activation; enabled by pyridinesulfonic acid ligand. | researchgate.net |

| Palladium(OAc)₂ | ortho-C-H Arylation | High tolerance for various substituents on the aryl ring. | rsc.org |

| Iridium(III) | ortho-C–H Iodination | No additional oxidant required; applicable under mechanochemical conditions. | researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters and the ability to handle reactive intermediates make flow chemistry an ideal platform for utilizing reagents like this compound. The integration of Weinreb amide chemistry into continuous-flow systems is an emerging trend that promises to enhance efficiency and scalability in the synthesis of ketones.

Recent studies have demonstrated the successful use of flow systems for the generation of organosodium compounds and their subsequent reaction with Weinreb amides to produce alkyl-aryl ketones in good to excellent yields. nih.govorientjchem.org This approach allows for the safe handling of unstable organometallic reagents and provides excellent control over stoichiometry and reaction time. nih.gov

Furthermore, the robustness of the Weinreb amide functional group makes it suitable for automated synthesis platforms designed for the rapid generation of compound libraries for drug discovery. nih.gov Solid-phase synthesis strategies have been developed using a supported Weinreb amide resin, which facilitates the parallel synthesis of diverse aldehydes and ketones. nih.gov The products are often obtained in high purity after a simple filtration workup, making this approach highly amenable to automation and high-throughput screening. nih.gov

Future work in this area will likely involve the development of multi-step flow syntheses that incorporate the formation of the this compound moiety and its subsequent conversion into more complex target molecules, all within an integrated and automated system.

Advanced Materials Science Applications Derived from this compound Structures

While the primary application of this compound has been in small molecule synthesis, its structural features suggest potential for use in materials science, particularly in the creation of functional polymers. The N,N-disubstituted amide structure is a key component in various responsive polymers.

For instance, polymers based on N-substituted acrylamides, such as poly(N-isopropylacrylamide) (PNIPAm), are well-known for their thermoresponsive properties, exhibiting a lower critical solution temperature (LCST) in aqueous solutions. nih.govmdpi.com This property makes them attractive for applications in drug delivery, tissue engineering, and smart coatings. rsc.org

Although direct polymerization of this compound into a high-molecular-weight polymer has not been extensively reported, research into α-functionalized N,N-disubstituted acrylamides is providing a pathway for creating novel thermo-responsive hydrophilic polymers. mdpi.com It is conceivable that monomers derived from or incorporating the N-methoxy-N-methylamide structure could be synthesized and polymerized to create advanced materials. The presence of the methoxy (B1213986) group could influence the hydrophilic-lipophilic balance and hydrogen bonding capabilities of the resulting polymer, thus allowing for the fine-tuning of its responsive temperature and other physical properties.

Future research could explore the synthesis of vinyl or acrylic monomers containing the N-methoxy-N-methylamide group and investigate their polymerization and the properties of the resulting materials. Such polymers could offer new combinations of solubility, thermal stability, and responsiveness for applications in advanced materials and biomedical engineering.

Expanding the Biological and Medicinal Chemistry Scope of this compound Derivatives

The Weinreb amide functionality is a valuable tool in medicinal chemistry for the synthesis of biologically active compounds. Its ability to be cleanly converted to ketones and aldehydes allows for the construction of complex intermediates that are precursors to various therapeutic agents. scilit.com

Derivatives of N-methoxy-N-methylamides are being explored for their own intrinsic biological activities. For example, a series of N-methoxyamide derivatives featuring thienopyrimidine and pyridine (B92270) scaffolds have been identified as potent agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis, making them potential candidates for the treatment of diabetes.

In other research, novel N-substituted benzimidazole (B57391) carboxamides, which can be synthesized from Weinreb amide precursors, have shown promising antiproliferative activity against cancer cell lines and antibacterial properties. nih.gov The synthesis of analogs of M-COPA, a bioactive natural product, has been achieved using a pentadienoic Weinreb amide, demonstrating the utility of this functional group in exploring the structure-activity relationships of complex molecules. mdpi.com

The future in this field lies in using this compound and related structures as building blocks to generate diverse libraries of compounds for screening against a wide range of biological targets. The synthetic tractability of the Weinreb amide allows for systematic structural modifications, facilitating the optimization of lead compounds in drug discovery programs.

Table 2: Examples of Bioactive Derivatives from Weinreb Amide Chemistry

| Derivative Class | Biological Target/Activity | Potential Application | Reference |

|---|---|---|---|

| Thienopyrimidine and Pyridine N-methoxyamides | GPR119 Agonist | Diabetes Treatment | mdpi.com |

| N-Benzimidazole Carboxamides | Antiproliferative and Antibacterial | Oncology, Infectious Diseases | nih.gov |

| M-COPA Analogs | Structure-Activity Relationship Studies | Drug Discovery | mdpi.com |

| β-Amino Ketones and Aldehydes | Intermediates for Alkaloids (e.g., (S)-coniine) | Natural Product Synthesis |

Q & A

Q. What are the established synthetic protocols for N-Methoxy-N-methylpropionamide, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via a nucleophilic acyl substitution reaction. A standard protocol involves reacting propionyl chloride (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) using triethylamine (2.0 eq) as a base to scavenge HCl. The mixture is stirred at ambient temperature for 16 hours , followed by solvent removal and distillation to isolate the product as a colorless oil with 89% yield . Optimization strategies include:

- Ensuring anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Precise stoichiometric ratios to minimize side reactions.

- Monitoring reaction progress via TLC (Rf = 0.61 in Et₂O).

Q. Which spectroscopic techniques are recommended for confirming the structure and purity of this compound?

- 1H-NMR spectroscopy : Key peaks include δ 3.67 ppm (OCH₃, singlet, 3H), δ 3.17 ppm (NCH₃, singlet, 3H), δ 2.44 ppm (CH₂, quartet, 2H), and δ 1.13 ppm (CH₃, triplet, 3H) .

- TLC : Use Et₂O as the mobile phase; the product has an Rf value of 0.61.

- Cross-validation with literature data ensures accuracy, as demonstrated in prior studies .

Q. What safety precautions are critical during the synthesis of this compound?

While handling reagents:

- Use anhydrous CH₂Cl₂ in a well-ventilated area to avoid inhalation risks.

- Wear protective gloves and eye protection when handling propionyl chloride (corrosive) and triethylamine (volatile base).

- Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced Research Questions

Q. How does the volatility of this compound impact its isolation, and what alternative purification methods can mitigate this issue?

During solvent removal, the compound’s low boiling point causes evaporation, necessitating distillation for isolation . Alternatives include:

- Low-temperature rotary evaporation to reduce volatility.

- Fractional distillation under reduced pressure.

- Use of high-boiling solvents (e.g., toluene) for extraction, though solvent compatibility must be verified.

Q. How should researchers address discrepancies in reported NMR data for this compound?

Q. What factors contribute to low yields in the synthesis of this compound, and how can they be troubleshooted?

Common issues and solutions:

- Impure starting materials : Purify reagents via distillation or recrystallization.

- Incomplete reaction : Extend reaction time (>16 hours) or increase temperature slightly (e.g., 25–30°C).

- Side reactions : Optimize triethylamine stoichiometry to ensure complete HCl neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.